2-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure with a furan-2-yl substituent and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the condensation of 2-acetylfuran with substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . This reaction forms the furan-2-yl-substituted benzaldehyde analogs, which are then further reacted to form the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups attached to the furan or methoxyphenyl rings.
Scientific Research Applications
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit tyrosinase activity, which is involved in melanin synthesis .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Similar structure with a furan-2-yl and substituted phenyl group.
6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones: Contains a furan-2-yl and triazinone structure.
Uniqueness
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with a furan-2-yl and methoxyphenyl substituent
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methoxyphenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-17-7-4-6-15(14-17)23-20(12-11-16-8-5-13-26-16)22-19-10-3-2-9-18(19)21(23)24/h2-14H,1H3/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYKEXYJHVOSKW-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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